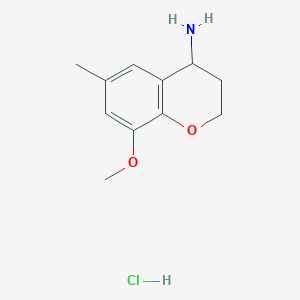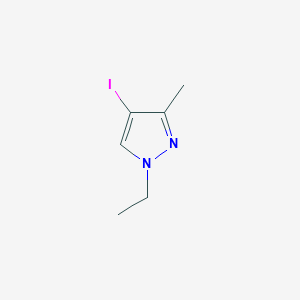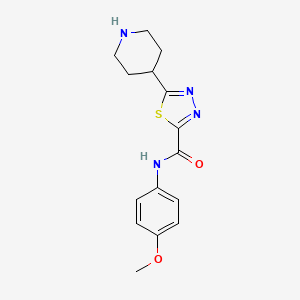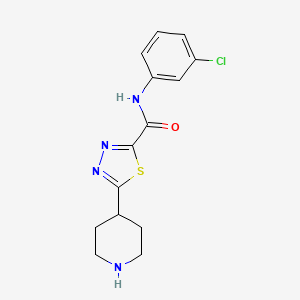
8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
Descripción general
Descripción
8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride, also known as 8-OH-DPAT, is a selective serotonin receptor agonist. It is commonly used in scientific research to study the role of serotonin in various physiological and behavioral processes.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Research has demonstrated the synthesis of various compounds from furans, including 5-amino derivatives of 5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-one. These compounds, upon reduction, yield 5-amino derivatives of 6-methoxy-2-methyl-2-(4'-biphenylyl)tetrahydro-2H-pyran-3-ol. Notably, these compounds have shown significant in vitro antimicrobial activity and are more effective as coccidiostats than their starting materials (Georgiadis, 1976).
Intermediate in Dopamine Receptor Agonist Synthesis
Another study focused on synthesizing 3-amino-6-methoxy-3,4-dihydro-2H-[1]benzopyran-4-one hydrochloride as an intermediate in the creation of PD128907, a selective dopamine D3 receptor agonist. The synthesis involved multiple steps, including addition, hydrolysis, cyclization, oximation, esterification, and Neber arrangement reaction, yielding a total yield of 43.4% (Jin, 2006).
Synthesis Methodology
A practical and inexpensive synthesis methodology for 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-ol was reported, involving the treatment of 2-methoxy phenol to yield the desired compound. This synthesis is noteworthy for its simplicity and cost-effectiveness (Shindikar & Viswanathan, 2011).
Novel Coumarin Derivatives Synthesis
In the realm of synthetic chemistry, novel coumarin derivatives have been synthesized, including 7–methoxy-4-methyl-8-[5-(substituted aryl)isoxazol-3-yl]–2H–benzopyran-2-ones. These compounds were created by cyclisization of chalcones and were tested for antimicrobial and anti-inflammatory activities, with some exhibiting significant effects (Gummudavelly et al., 2009).
Interaction with 5-HT1A Receptor
A series of 3-amino-3,4-dihydro-2H-1-benzopyrans (3-aminochromans) were synthesized and tested for their interaction with the 5-HT1A receptor. These compounds exhibited various degrees of affinity and selectivity for the 5-HT1A receptor, with some being identified as full or partial agonists (Hammarberg et al., 2000).
Novel Rotenone-Like Molecule Synthesis
The synthesis of a rotenone-like molecule, 9-methoxy-8-methyl-6,6a,12,12a-tetrahydro[1]benzopyrano-[3,4-b][1]benzopyran-12-one, was achieved. This synthesis included the development of efficient methods for creating intermediates, contributing to novel pentacyclic ring system compounds (Peet & Sunder, 1981).
Propiedades
IUPAC Name |
8-methoxy-6-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-7-5-8-9(12)3-4-14-11(8)10(6-7)13-2;/h5-6,9H,3-4,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBXHYRVRDTPGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)OCCC2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240526-64-0 | |
| Record name | 8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1-methyl-1H-indole-2-carboxylate](/img/structure/B1420884.png)
![N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1420885.png)
![3-[(4-Phenoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1420886.png)




![[(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B1420894.png)
